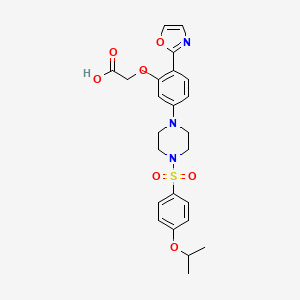
Asapiprant
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Behandlung von Pneumokokkeninfektionen
Asapiprant hat sich bei der Behandlung von Pneumokokkeninfektionen als wirksam erwiesen. In einer Studie wurde festgestellt, dass die Behandlung junger Mäuse mit this compound nach pulmonaler Infektion mit invasiven Pneumokokken die systemische Ausbreitung, die Schwere der Erkrankung und den Tod des Wirts signifikant reduzierte {svg_1}. Der Schutz war spezifisch gegen die bakterielle Dissemination von der Lunge ins Blut, hatte aber keinen Einfluss auf die bakterielle Belastung der Lunge {svg_2}.
Verbesserung der antimikrobiellen Aktivität
Bei mit this compound behandelten Mäusen wurde eine erhöhte antimikrobielle Aktivität in zirkulierenden Neutrophilen festgestellt {svg_3}. Dies deutet darauf hin, dass this compound die Immunantwort des Körpers auf Infektionen verstärken kann, indem es die antimikrobielle Aktivität von Immunzellen erhöht {svg_4}.
Erhaltung der Integrität der pulmonalen Barriere
This compound hat sich als Verbesserung der Integrität der pulmonalen Barriere erwiesen. Dies wurde durch eine signifikant reduzierte Diffusion von Fluoresceinisothiocyanat (FITC)-Dextran von der Lunge in den Kreislauf bei mit this compound behandelten Mäusen angezeigt {svg_5}. Dies deutet darauf hin, dass this compound zur Aufrechterhaltung der Integrität der pulmonalen Barriere beitragen kann, was entscheidend ist, um die Ausbreitung von Infektionen zu verhindern {svg_6}.
Behandlung von COVID-19 bei älteren Mäusen
Eine in Nature veröffentlichte Studie zeigt, dass this compound den Tod in einem Mausmodell von COVID-19 wirksam verhindert {svg_7}. Dies deutet darauf hin, dass das Medikament zum Schutz älterer Patienten eingesetzt werden könnte, die in der Pandemie am stärksten gefährdet sind {svg_8}.
Umkehrung der Immunseneszenz
This compound hat sich als Umkehrung mehrerer Aspekte der Immunseneszenz erwiesen {svg_9}. Dies ist besonders wichtig im Zusammenhang mit COVID-19, da das Immunsystem mit zunehmendem Alter nachlässt, was die Krankheit bei älteren Menschen besonders tödlich macht {svg_10}.
Reduzierung der Mortalität bei älteren Patienten mit COVID-19
This compound befindet sich derzeit in einer Phase-2-Studie, um zu testen, ob es den Krankheitsverlauf und die Mortalität bei älteren Patienten verhindern kann, die mit COVID-19 ins Krankenhaus eingeliefert wurden {svg_11}. Dies deutet darauf hin, dass this compound möglicherweise als Behandlung für COVID-19 eingesetzt werden könnte, insbesondere bei älteren Patienten, die einem höheren Risiko ausgesetzt sind {svg_12}.
Wirkmechanismus
Target of Action
Asapiprant is a selective antagonist of the prostaglandin D2 receptor subtype 2 (DP2 receptor) , also known as the CRTh2 receptor . This receptor plays a crucial role in inflammatory processes .
Mode of Action
This compound works by specifically blocking the DP2 receptor . This receptor is implicated in the chemotaxis and activation of certain immune cells like eosinophils, T-helper type 2 (Th2) cells, and basophils . By inhibiting the DP2 receptor, this compound prevents these immune cells from migrating to sites of inflammation and becoming activated .
Biochemical Pathways
The DP2 receptor is involved in the signaling of prostaglandin D2 (PGD2), a major metabolic product of the cyclo-oxygenase pathway released after IgE-mediated mast cell activation . By blocking the DP2 receptor, this compound can interfere with this pathway and reduce the pro-inflammatory effects of PGD2 .
Result of Action
This compound has been shown to have suppressive effects in animal models of allergic diseases . It enhances the antimicrobial activity of circulating neutrophils, elevates levels of reactive oxygen species (ROS) in lung macrophages/monocytes, and improves pulmonary barrier integrity . This reduction in immune cell activity can lead to a decrease in the overall inflammatory response, thereby alleviating symptoms and potentially altering the course of inflammatory diseases .
Action Environment
The efficacy of this compound can be influenced by various environmental factors For instance, the presence of allergens in the environment can trigger the release of PGD2 and activate the DP2 receptor, against which this compound acts.
Safety and Hazards
Zukünftige Richtungen
Asapiprant is currently in a Phase 2 clinical trial to test whether it can prevent disease progression and mortality in older patients hospitalized with COVID-19 . It has shown promising results in preclinical studies, where it almost completely protected aged mice from lethality in a model of human COVID-19 . By reversing age-related declines in critical immune mechanisms, this compound could allow older patients to more effectively fight off this disease .
Eigenschaften
IUPAC Name |
2-[2-(1,3-oxazol-2-yl)-5-[4-(4-propan-2-yloxyphenyl)sulfonylpiperazin-1-yl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O7S/c1-17(2)34-19-4-6-20(7-5-19)35(30,31)27-12-10-26(11-13-27)18-3-8-21(24-25-9-14-32-24)22(15-18)33-16-23(28)29/h3-9,14-15,17H,10-13,16H2,1-2H3,(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZNWNTZRWXTJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C4=NC=CO4)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
932372-01-5 |
Source


|
| Record name | Asapiprant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932372015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASAPIPRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2LW71CRGL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does asapiprant exert its therapeutic effect against infections like Streptococcus pneumoniae?
A1: this compound is a selective antagonist of the prostaglandin D2 receptor 1 (DP1). [, ] By blocking DP1, this compound disrupts the downstream signaling cascade initiated by prostaglandin D2 (PGD2), a molecule involved in inflammatory responses. [, ] In the context of Streptococcus pneumoniae infection, this compound has been shown to enhance the antimicrobial activity of neutrophils in circulation and boost reactive oxygen species (ROS) production in lung macrophages/monocytes. [] This enhanced immune response, coupled with improved pulmonary barrier integrity, helps limit bacterial dissemination from the lungs to the bloodstream. []
Q2: Is this compound effective against viral infections like COVID-19?
A2: Research suggests that this compound might hold therapeutic potential for COVID-19, particularly in older demographics. [, ] Studies using mouse models infected with a mouse-adapted SARS-CoV-2 demonstrated that this compound treatment protected aged mice from severe disease. [, ] The research highlights the role of the PLA2G2D-PGD2/DP1 pathway in age-related COVID-19 severity and suggests DP1 antagonism as a potential therapeutic strategy. [, ]
Q3: Are there any known drug interactions with this compound?
A3: Recent studies utilizing machine learning models identified this compound as a moderate inhibitor of cytochrome P450 2C9 (CYP2C9), a major drug-metabolizing enzyme in the liver. [] This finding suggests a potential for drug-drug interactions, particularly with medications metabolized by CYP2C9. Further research is necessary to determine the clinical relevance of this interaction and potential dosage adjustments required when co-administering this compound with CYP2C9 substrates.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


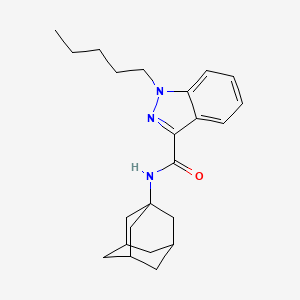
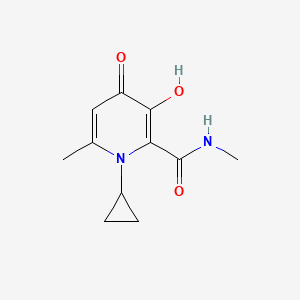

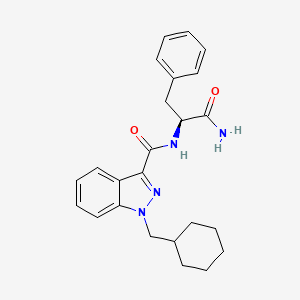
![(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605542.png)
![(2R)-3-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8-dimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-2-[(2S)-2-(methylamino)propanoyl]-1-[(2S,3S)-3-methyl-2-(methylamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605543.png)


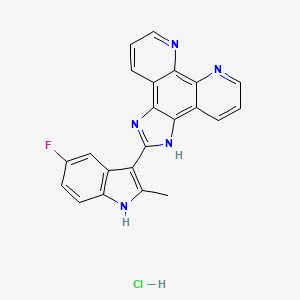


![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605554.png)
![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605555.png)